molecular formula C25H28N4O2S2 B12720659 Piperidine, 1-(4-(((5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)- CAS No. 104183-54-2

Piperidine, 1-(4-(((5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-

Cat. No.: B12720659
CAS No.: 104183-54-2
M. Wt: 480.6 g/mol
InChI Key: QGAXGRHLTRHJID-CJLVFECKSA-N
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Description

BRN 5660383, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol .

Industrial Production Methods

Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of pinanediol, such as pinanone, pinanol, and substituted pinanediols .

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5R)-2,3-Pinanediol: A stereoisomer with similar chemical properties but different spatial arrangement.

    Pinanone: An oxidized derivative of pinanediol.

    Pinanol: A reduced form of pinanediol.

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity .

Properties

CAS No.

104183-54-2

Molecular Formula

C25H28N4O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28N4O2S2/c1-27(2)21-12-6-18(7-13-21)16-22-24(31)29(25(32)33-22)17-26-20-10-8-19(9-11-20)23(30)28-14-4-3-5-15-28/h6-13,16,26H,3-5,14-15,17H2,1-2H3/b22-16+

InChI Key

QGAXGRHLTRHJID-CJLVFECKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)N4CCCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)N4CCCCC4

Origin of Product

United States

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